molecular formula C10H16N4 B2462816 [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine CAS No. 170353-19-2

[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine

Cat. No.: B2462816
CAS No.: 170353-19-2
M. Wt: 192.266
InChI Key: VUCQVGAIMMSEGJ-UHFFFAOYSA-N
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Description

[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine is a versatile organic compound with the molecular formula C10H16N4 It is characterized by a pyrazine ring attached to a piperidine ring, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine typically involves the reaction of pyrazine derivatives with piperidine and methylamine under controlled conditions. One common method includes the following steps:

    Formation of the Pyrazine-Piperidine Intermediate: Pyrazine is reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Introduction of the Methylamine Group: The intermediate product is then treated with formaldehyde and ammonium chloride to introduce the methylamine group through reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often require polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyrazine oxides and piperidine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the pyrazine ring.

Scientific Research Applications

[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine is utilized in several scientific research domains:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include neurotransmitter regulation and signal transduction processes, making it relevant in the treatment of neurological conditions.

Comparison with Similar Compounds

[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine can be compared with other similar compounds, such as:

    [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]methanol: Differing by the presence of a hydroxyl group instead of an amine group.

    [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]ethylamine: Featuring an ethyl group in place of the methyl group.

    [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]acetamide: Containing an acetamide group instead of the amine group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's interactions, mechanisms of action, and therapeutic implications, supported by various studies and data.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

Property Details
Molecular Formula C12H17N3
Molecular Weight 203.29 g/mol
Key Functional Groups Pyrazine ring, piperidine moiety

Biological Activity Overview

This compound has been primarily studied for its interaction with muscarinic receptors, particularly the M4 subtype. This interaction is significant as M4 receptors are implicated in various neurological disorders, including schizophrenia and cognitive dysfunctions.

The compound exhibits its biological activity through:

  • Muscarinic Receptor Antagonism : It has shown promising results in antagonizing M4 receptors, which may lead to therapeutic effects in cognitive disorders.
  • Potential Anticancer Properties : Some studies suggest that derivatives of pyrazine compounds can inhibit cellular proliferation and exhibit antitumor activities .

Case Studies

  • Muscarinic Receptor Interaction
    • A study highlighted that this compound binds selectively to M4 receptors, suggesting a potential role in treating schizophrenia. The binding affinity was assessed using radiolabeled ligands in competitive binding assays.
  • Antitumor Activity
    • Research on related pyrazine-containing compounds indicated that they could inhibit histone acetylation and demonstrate significant activity against various cancer cell lines. For instance, a derivative showed strong inhibition against solid tumors and blood cancer cells, indicating a broader application for compounds featuring the pyrazine structure .
  • Cholinesterase Inhibition
    • Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for Alzheimer's disease therapy. The introduction of piperidine moieties enhanced brain exposure and inhibition efficacy .

Summary of Biological Activities

Activity Type Description Reference
Muscarinic Receptor AntagonismSelective antagonism of M4 receptors leading to cognitive enhancement potential
Antitumor ActivityInhibition of cell proliferation in cancer models
Cholinesterase InhibitionEffective against AChE and BuChE for Alzheimer's treatment

Properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCQVGAIMMSEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of chloropyrazine (14.3 g), 1-(piperid-4-yl)methylamine (14.25 g), sodium carbonate (11.4 g) and 3-methyl-1-butanol (100 ml) was stirred and heated under reflux for 64 hours, cooled to ambient temperature and filtered. The solvent was removed in vacuo and the residual oil was distilled to give 1-[1-(pyrazin-2-yl)piperid-4-yl]methylamine as a pale yellow oil (16.2 g), b.p. 136°-160° C. at 0.6 mbar.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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